molecular formula C17H15N3O2S2 B2546559 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-14-6

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2546559
CAS No.: 681167-14-6
M. Wt: 357.45
InChI Key: AGROGGSWGHUPMQ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a substituted carboxamide group.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGROGGSWGHUPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-ylamine with 1,3-benzothiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane, and requires a base such as triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the benzothiazole ring.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has shown promising anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the compound's effect on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 15 μM for HepG2 cells and 18 μM for MCF-7 cells.

Cell LineIC50 (μM)
HepG215
MCF-718

These findings suggest that structural modifications can enhance its cytotoxicity against specific cancer types.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that derivatives of benzothiazole compounds exhibit significant activity against both bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (μmol/mL)
Compound A10.7
Compound B21.4

This data indicates that this compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of key enzymes involved in cancer proliferation and microbial resistance. For instance, studies have shown its potential to inhibit topoisomerases and kinases.

Enzyme Inhibition Studies

In vitro assays demonstrated that the compound effectively inhibits enzyme activity at concentrations similar to established inhibitors.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in tumor growth.

Material Science Applications

This compound has potential applications in material sciences due to its unique chemical structure which can be utilized in synthesizing novel polymers and nanomaterials with specific properties.

Synthesis of Polymers

Research indicates that the compound can be used as a building block for creating polymers with enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the benzothiazole-carboxamide backbone but differ in substituents and appended functional groups. Key comparisons are outlined below:

Substituent Variations on the Benzamide Ring

  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide Substituents: 4-methoxy and 3-nitro groups on the benzamide ring. Safety data indicate handling precautions due to possible hazards . Molecular Weight: Higher than the target compound due to nitro and methoxy groups.
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Substituents: 4-(2,5-dioxopyrrolidin-1-yl) group. Impact: The pyrrolidinone moiety introduces hydrogen-bonding capacity, which may improve target binding in biological systems. This compound is marketed as a pharmaceutical intermediate .

Core Heterocycle Modifications

  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Core Structure: Replaces the benzothiazole-6-carboxamide with a furan-2-carboxamide group. Molecular weight = 290.34 g/mol, XLogP3 = 2.8, indicating moderate lipophilicity .
  • Benzodithiazine Derivatives (e.g., Compound 7 and 15)

    • Core Structure : Benzodithiazine instead of benzothiazole.
    • Impact : Sulfur-rich systems (e.g., SO₂ groups) enhance polarity and may influence antibacterial activity. For example, IR spectra of these derivatives show strong SO₂ stretching vibrations (~1150 cm⁻¹) .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₆H₁₄N₂O₂S₂ ~354.44* Benzothiazole, carboxamide, dimethyl High steric hindrance, potential enzyme inhibition
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide C₁₈H₁₆N₃O₅S 409.46 Nitro, methoxy Electrophilic, requires safety precautions
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide C₁₄H₁₄N₂O₃S 290.34 Furan, carboxamide Moderate lipophilicity (XLogP3 = 2.8)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₇H₁₄ClN₃O₆S₂ 455.89 Benzodithiazine, hydrazino, SO₂ Polar, IR: SO₂ (1130–1330 cm⁻¹)

*Calculated based on structural similarity.

Critical Analysis of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (electron-withdrawing) and methoxy (electron-donating) groups on the benzamide ring modulate electronic properties, affecting binding to biological targets .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H18N2O3S2C_{18}H_{18}N_2O_3S_2 with a molecular weight of approximately 386.48 g/mol. The structure features a benzothiazole core linked to a carboxamide group, which is crucial for its biological activity.

Benzothiazole derivatives typically exert their biological effects by interacting with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : These compounds can inhibit various enzymes involved in critical biological pathways. For instance, they have been shown to inhibit kinases and proteases that play roles in cancer progression and other diseases .
  • DNA Interaction : Some studies suggest that benzothiazole derivatives can bind to DNA and interfere with replication processes, contributing to their anticancer properties .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzothiazole derivatives. For example:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, it has shown promising results against breast cancer (MCF-7) cell lines with IC50 values indicating potent activity .
CompoundTarget Cell LineIC50 (µM)
N-(5,5-dimethyl...)MCF-770.0
DBT2MCF-764.0
DBT3MCF-765.0

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains like Staphylococcus aureus and Escherichia coli with varying degrees of success .

Anti-inflammatory and Antidiabetic Effects

Studies indicate that benzothiazole derivatives may also possess anti-inflammatory and antidiabetic properties:

  • Inhibition of COX Enzymes : Some derivatives have been identified as COX inhibitors, which are relevant for treating inflammatory conditions .

Case Studies and Research Findings

Several research articles have focused on the synthesis and evaluation of benzothiazole derivatives similar to N-(5,5-dimethyl...):

  • Antitumor Activity : A study synthesized multiple derivatives and evaluated their activity against different cancer types. The most potent compounds were identified as having IC50 values in the low micromolar range against breast cancer cell lines .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to targets involved in cancer progression, supporting their potential as therapeutic agents .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while these compounds exhibit significant biological activity, they also require careful evaluation for hepatotoxicity and other side effects .

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